molecular formula C9H10ClNO B8659899 2-Allyloxy-5-chloroaniline

2-Allyloxy-5-chloroaniline

Cat. No.: B8659899
M. Wt: 183.63 g/mol
InChI Key: ONUSCWIIDIUWIE-UHFFFAOYSA-N
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Description

2-Allyloxy-5-chloroaniline is a substituted aniline derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 2-position and a chlorine atom at the 5-position of the benzene ring. The molecular formula is C₉H₁₀ClNO, with a molecular weight of 199.64 g/mol. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and dyes due to their reactivity and ability to undergo electrophilic substitution.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-chloro-2-prop-2-enoxyaniline

InChI

InChI=1S/C9H10ClNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5,11H2

InChI Key

ONUSCWIIDIUWIE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Allyloxy-5-chloroaniline with structurally related chloro-substituted anilines, emphasizing substituent effects on properties and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Significance
This compound -O-CH₂CH=CH₂ (2), -Cl (5) C₉H₁₀ClNO 199.64* Not reported* Polymer precursors, pharmaceutical intermediates (inferred)
5-Chloro-2-methoxyaniline -OCH₃ (2), -Cl (5) C₇H₈ClNO 157.60 82 Dye intermediate (Tulabase Fast Red RC)
5-Chloro-2-hydroxyaniline -OH (2), -Cl (5) C₆H₆ClNO 143.57 142–143 Oxidation base for dyes (C.I. 76525)
5-Chloro-2-(2,5-dimethylphenoxy)aniline -O-C₆H₃(CH₃)₂ (2), -Cl (5) C₁₄H₁₄ClNO 247.72 Not reported Specialized intermediates (e.g., agrochemicals)
2-Chloro-5-(oxazol-4-yl)aniline -Oxazol-4-yl (5), -Cl (2) C₉H₇ClN₂O 194.62 Not reported Pharmaceutical synthesis

Structural and Reactivity Analysis

  • Substituent Effects :

    • Allyloxy Group : The allyloxy substituent introduces steric bulk and unsaturation, enabling reactions like Claisen rearrangement (forming γ,δ-unsaturated carbonyl compounds) or copolymerization. This contrasts with methoxy (-OCH₃) or hydroxy (-OH) groups, which are smaller and less reactive .
    • Chlorine Atom : The electron-withdrawing -Cl group directs electrophilic substitution to the para and ortho positions, facilitating further functionalization (e.g., nitration or coupling reactions) .
  • Thermal Stability :

    • Allyloxy-substituted compounds may exhibit lower melting points compared to methoxy or hydroxy analogs due to reduced crystallinity from the flexible allyl chain. For example, 5-Chloro-2-methoxyaniline melts at 82°C , while 5-Chloro-2-hydroxyaniline (with stronger hydrogen bonding) melts at 142–143°C .

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